N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0732935
InChI:
InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)
SMILES:
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Molecular Formula:
C17H18ClN3O2
Molecular Weight:
331.8 g/mol
N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide
CAS No.:
Cat. No.: VC0732935
Molecular Formula: C17H18ClN3O2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN3O2 |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) |
| Standard InChI Key | CIKNYPBWQCBCCA-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator